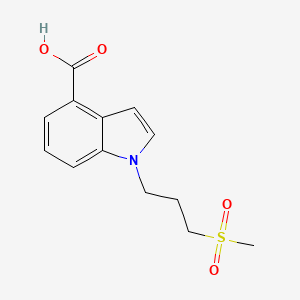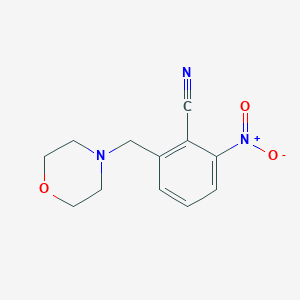
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile structure with a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group at the 6-position. This is followed by a Mannich reaction, where morpholine and formaldehyde are reacted with the nitrated benzonitrile to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the nitrile group.
Substituted morpholine derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Morpholin-4-ylmethyl)-1H-benzoimidazol-5-ylaminedihydrochloride
- 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Tris[2-(morpholin-4-ylmethyl)phenyl-N]antimony(III)
Uniqueness
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile stands out due to its combination of a nitro group and a morpholine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups .
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-6-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-11-10(2-1-3-12(11)15(16)17)9-14-4-6-18-7-5-14/h1-3H,4-7,9H2 |
Clave InChI |
VNEQRUIJKFZVDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


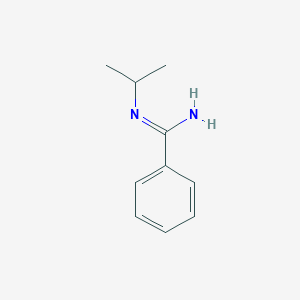
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)

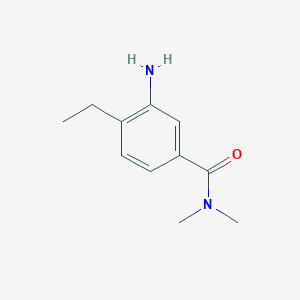
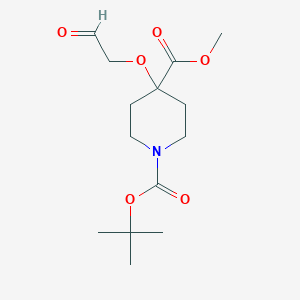
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
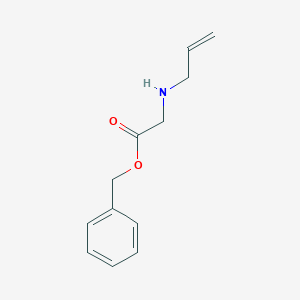
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
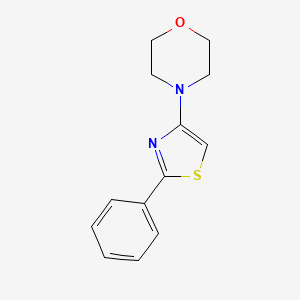
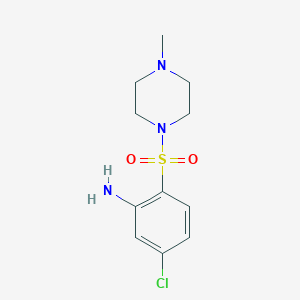
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
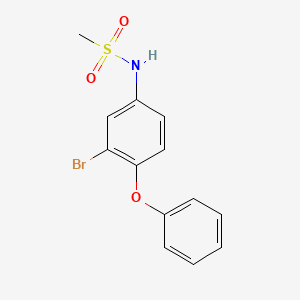
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
